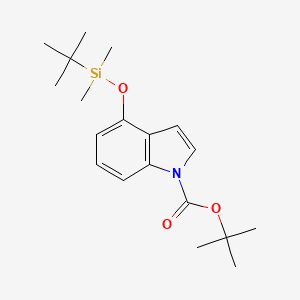![molecular formula C8H8N2OS B13131925 6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
6-(Methylthio)benzo[d]isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylthio)benzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 6-(Methylthio)benzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
科学的研究の応用
6-(Methylthio)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 6-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially modulating their activity. For example, isoxazole derivatives have been shown to interact with enzymes, receptors, and other proteins, leading to diverse biological effects .
類似化合物との比較
Benzo[d]isoxazol-3-amine: A closely related compound with similar structural features.
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Another derivative with potential biological activities.
Uniqueness: 6-(Methylthio)benzo[d]isoxazol-3-amine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance its interactions with specific molecular targets, potentially leading to improved efficacy in various applications.
特性
分子式 |
C8H8N2OS |
|---|---|
分子量 |
180.23 g/mol |
IUPAC名 |
6-methylsulfanyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
InChIキー |
ZKMQBGYSHPGBNI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)C(=NO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


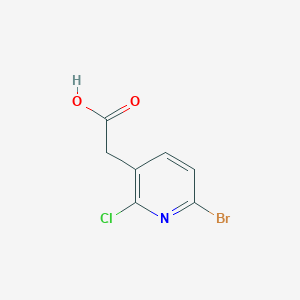
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
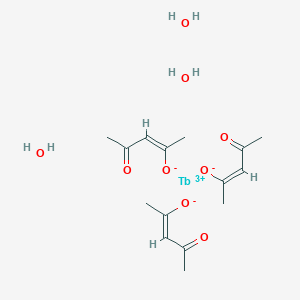
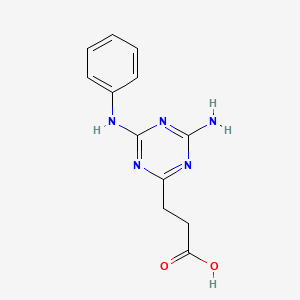
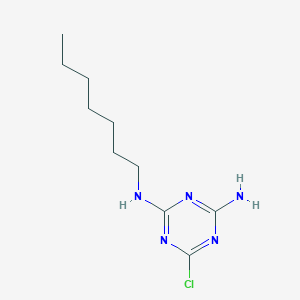
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)





